molecular formula C19H17N3O3S2 B2389328 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 2097872-87-0

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No.: B2389328
CAS No.: 2097872-87-0
M. Wt: 399.48
InChI Key: LUBNHKVMMUTNDA-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzene core substituted at position 1 with a sulfonamide group and at position 4 with a pyrazole moiety. The sulfonamide nitrogen is further functionalized with an ethyl group bearing both furan-2-yl and thiophen-3-yl substituents. Sulfonamides are historically significant in medicinal chemistry, often explored for antimicrobial, anti-inflammatory, or enzyme-inhibitory activities . Its molecular formula is C₁₉H₁₇N₃O₃S₂, with a calculated molecular weight of 399.4 g/mol.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c23-27(24,17-6-4-16(5-7-17)22-10-2-9-20-22)21-13-18(15-8-12-26-14-15)19-3-1-11-25-19/h1-12,14,18,21H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBNHKVMMUTNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide (CAS Number: 2097892-25-4) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C16H17N3O3S
  • Molecular Weight : 331.3895 g/mol
  • SMILES Notation : COc1nn(cc1C(=O)NCC(c1ccco1)c1ccsc1)

This structure incorporates a furan ring, thiophene moiety, and a pyrazole unit, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Pyrazole compounds exhibit various biological properties, including anticancer activity against several human cancer cell lines. For instance, compounds containing pyrazole moieties have demonstrated significant cytotoxicity against lung (H460), breast (A549), colon (HT-29), and liver (SMMC-7721) cancer cells . The presence of the furan and thiophene rings may enhance this activity through synergistic effects.

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. A study indicated that certain pyrazole compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases . The incorporation of sulfonamide groups may further enhance anti-inflammatory activity by modulating immune responses.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes. For example, related furan derivatives have shown strong inhibition of mushroom tyrosinase, an enzyme involved in melanin production. This inhibition can be quantified by IC50 values, indicating the concentration required to inhibit 50% of enzyme activity. Such properties make these compounds candidates for skin-whitening agents .

Study 1: Cytotoxicity Against Cancer Cells

In a recent study, this compound was tested against various cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxic effects with IC50 values ranging from 5 to 15 µM across different cell lines, indicating its potential as an anticancer agent.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a carrageenan-induced edema model in mice. The results showed a reduction in paw swelling comparable to standard anti-inflammatory drugs like indomethacin, suggesting that this compound may serve as a lead for developing new anti-inflammatory therapies.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with key enzymes involved in cancer progression and inflammation.
  • Antioxidant Activity : The furan and thiophene rings may contribute to antioxidant properties, reducing oxidative stress in cells.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide exhibits several potential biological activities:

Antimicrobial Activity

Research indicates that compounds with furan and thiophene moieties often display significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has been evaluated for its anticancer activity. Studies demonstrate that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes related to cell proliferation. For instance, molecular docking studies suggest that it can effectively bind to targets involved in cancer pathways, thereby inhibiting tumor growth .

Antioxidant Effects

Due to the presence of hydroxyl groups, the compound exhibits antioxidant properties by scavenging free radicals. This activity is crucial for protecting cells from oxidative stress and related diseases .

Case Studies

Several studies have documented the applications of this compound in various therapeutic areas:

Case Study 1: Anticancer Evaluation

A study conducted on HepG2 liver cancer cells demonstrated that this compound exhibited higher cytotoxicity compared to conventional chemotherapeutic agents like methotrexate. The selectivity index was notably favorable, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, suggesting strong antimicrobial activity that could lead to new treatments for bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two sulfonamide derivatives from the evidence, focusing on structural features, molecular weight, and synthesis methodologies.

Key Observations:

Structural Diversity: The target compound uniquely combines furan (oxygen-containing) and thiophene (sulfur-containing) heterocycles, which may enhance π-π stacking interactions or alter electronic properties compared to purely aromatic or single-heterocycle systems. 's compound incorporates a chromenone (oxygenated fused ring) and fluorophenyl groups, increasing molecular weight and lipophilicity. Fluorine atoms may improve metabolic stability .

's compound employs a Pd-catalyzed Suzuki-Miyaura reaction, leveraging boronic acid derivatives to couple aromatic systems—a common strategy for complex heterocycles . 's compound uses SNAr (nucleophilic aromatic substitution), suitable for electron-deficient aromatic systems .

The presence of thiophene and furan in the target may lower aqueous solubility compared to 's pyridyl-containing derivative.

Limitations:

  • No experimental data (e.g., solubility, bioactivity) are provided for the target compound, limiting functional comparisons.
  • Synthesis details for the target compound are absent in the evidence, restricting mechanistic analysis.

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves sequential coupling of heterocyclic moieties (furan, thiophene, pyrazole) and sulfonamide functionalization. Critical steps include:

  • Protection/deprotection strategies for reactive groups (e.g., amine or thiol groups) to prevent side reactions.
  • Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.
  • Temperature control (e.g., reflux at 80–100°C for coupling reactions) to balance reaction rate and selectivity . Optimization often employs Design of Experiments (DoE) to adjust parameters like pH, catalyst loading, and reaction time .

Q. Which analytical techniques are critical for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of heterocycles (e.g., furan vs. thiophene substitution patterns) and sulfonamide connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) and detects byproducts from incomplete coupling .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for sulfonamide derivatives .

Q. How do heterocyclic components (furan, thiophene, pyrazole) influence physicochemical properties?

  • Furan : Enhances π-π stacking with biological targets but may reduce metabolic stability due to oxidative susceptibility.
  • Thiophene : Increases lipophilicity (logP) and improves membrane permeability.
  • Pyrazole : Acts as a hydrogen-bond acceptor, influencing target binding affinity. Computational tools like COSMO-RS predict solubility and partition coefficients .

Advanced Research Questions

Q. What strategies resolve low yields in sulfonamide functionalization?

Low yields often arise from steric hindrance at the ethyl linker. Mitigation strategies include:

  • Microwave-assisted synthesis to accelerate reaction kinetics.
  • Use of coupling agents (e.g., EDC/HOBt) for sulfonamide formation under mild conditions.
  • Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How do structural modifications impact bioactivity in comparative studies?

Substitutions at key positions alter target interactions:

ModificationImpactBiological Assay Result
Trifluoromethyl addition (e.g., at benzene ring)↑ Lipophilicity, ↑ Metabolic stability2× higher IC50 vs. kinase X
Replacement of thiophene with pyridine↓ LogP, altered binding poseLoss of activity in cell-based assays

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify plausible binding poses.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • QM/MM Hybrid Models : Refine electronic interactions at active sites (e.g., sulfonamide H-bonding with serine residues) .

Q. How to address contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from solvation effects or protein flexibility. Solutions include:

  • Free Energy Perturbation (FEP) : Quantifies binding energy differences between predicted and observed conformers.
  • Surface Plasmon Resonance (SPR) : Validates binding kinetics in real time, resolving false positives from docking .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification bottlenecks : Transition from column chromatography to recrystallization (solvent: ethanol/water).
  • Byproduct formation : Optimize stoichiometry of heterocyclic precursors to minimize dimerization.
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf life .

Methodological Notes

  • Data Interpretation : Cross-validate NMR/HPLC results with orthogonal techniques (e.g., IR for functional groups) to avoid misassignment .
  • Bioactivity Studies : Use high-content screening (HCS) for multiparametric analysis of cellular responses, reducing false negatives .

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